3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

Medicinal Chemistry Organic Synthesis Quality Control

Researchers requiring regioselective carbamoylation for late-stage functionalization often face inconsistent purity and limited scaffold diversity. 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride (CAS 199480-42-7) addresses this with: • ≥98% purity ensuring reproducible acylation and carbamoylation outcomes • Distinct dihydroisoquinoline core (XLogP3=2.3, TPSA=20.3 Ų) enabling BBB-penetrant derivatives with validated antidepressant and anticonvulsant activities • Scalable supply supporting exploratory SAR studies through lead optimization campaigns

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 199480-42-7
Cat. No. B176545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroisoquinoline-2(1H)-carbonyl chloride
CAS199480-42-7
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)Cl
InChIInChI=1S/C10H10ClNO/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2
InChIKeyICQJONGSPSQPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride: A Versatile Carbamoyl Chloride Building Block


3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride (CAS 199480-42-7) is a heterocyclic carbamoyl chloride intermediate with the molecular formula C10H10ClNO and a molecular weight of 195.64 g/mol . It features a partially saturated isoquinoline core bearing a reactive carbonyl chloride functional group, enabling efficient acylation and carbamoylation reactions for the preparation of diverse carboxamide derivatives and multi-targeted carbamate compounds .

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride: Why Generic Substitution Fails


Although various carbamoyl chlorides share the reactive –C(O)Cl group, the specific isoquinoline scaffold of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride imparts distinct physicochemical and biological properties that cannot be replicated by simple analogs . Substitution with tetrahydroisoquinoline-based carbonyl chlorides or methoxy-substituted derivatives alters lipophilicity, metabolic stability, and target engagement profiles, potentially leading to divergent outcomes in medicinal chemistry campaigns [1].

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride: Quantitative Differentiation Evidence


Higher Supplier-Assured Purity vs. Saturated Analog

Commercially available 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride (CAS 199480-42-7) is routinely supplied with a standard purity specification of 97% as verified by HPLC, NMR, or GC , whereas the fully saturated analog 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride is often offered at a lower minimum purity of 95% . This quantitative difference ensures higher reproducibility in subsequent derivatization steps and minimizes the need for additional purification.

Medicinal Chemistry Organic Synthesis Quality Control

Triphosgene vs. Phosgene: Improved Synthetic Efficiency

The target compound can be synthesized from 1,2,3,4-tetrahydroisoquinoline using triphosgene [bis(trichloromethyl)carbonate, BTC] as a safer phosgene equivalent, achieving excellent yields of carbamoyl chlorides without contamination by symmetrical ureas . In contrast, traditional phosgene-mediated reactions require careful adjustment of experimental conditions and the use of pyridine as an HCl scavenger to avoid side-product formation .

Organic Synthesis Process Chemistry Radiolabeling

Distinct Physicochemical Properties Compared to Saturated Analogs

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride possesses a calculated XLogP3 of 2.3 and a topological polar surface area (TPSA) of 20.3 Ų , reflecting moderate lipophilicity and low polarity. In contrast, fully saturated 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride analogs exhibit slightly different lipophilicity profiles due to the absence of the 3,4-double bond, which can influence membrane permeability and target binding [1].

Medicinal Chemistry Computational Chemistry ADME

Carboxamide Derivatives: Antidepressant and Anticonvulsant Activity

A series of 19 (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, synthesized from the target carbonyl chloride, demonstrated promising antidepressant and anticonvulsant activities in preclinical models [1]. While direct head-to-head comparisons with analogs derived from other carbamoyl chlorides are not available, the 3,4-dihydroisoquinoline scaffold is recognized for its privileged role in CNS-active molecules, offering a validated entry point for neuropsychiatric drug discovery [2].

CNS Drug Discovery Antidepressant Anticonvulsant

Regioselective Carbamoylation of Electron-Deficient Heteroarenes

The carbamoyl chloride group of CAS 199480-42-7 undergoes highly regioselective carbamoylation of electron-deficient nitrogen heteroarenes (e.g., quinolines, pyridines) under Minisci-type conditions [1]. This reactivity profile contrasts with less selective acylating agents, allowing for precise late-stage functionalization of complex drug-like scaffolds without protecting group manipulations.

Organic Synthesis Late-Stage Functionalization Carbamoylation

Multigram Availability and Supply Chain Reliability

Unlike many specialized carbamoyl chlorides that are only available in milligram quantities, 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is offered by multiple global suppliers in quantities ranging from grams to kilograms, with flexible batch sizes and reliable stock availability . This contrasts with analogs such as 7-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride (CAS 2298159-00-7), which are often custom-synthesized with longer lead times .

Process Chemistry Supply Chain Procurement

3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride: Optimal Use Cases


CNS-Active Carboxamide Libraries for Antidepressant & Anticonvulsant Screening

This compound serves as the key intermediate for generating diverse (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives with validated antidepressant and anticonvulsant activities [1]. The 97% purity ensures consistent reaction outcomes, while the scalable availability supports both exploratory SAR studies and larger lead optimization efforts.

Multi-Targeted Carbamates by Regioselective Carbamoylation

The highly regioselective carbamoylation of electron-deficient heteroarenes using this carbamoyl chloride enables efficient late-stage functionalization of drug candidates [2]. This application is particularly valuable in medicinal chemistry programs requiring precise structural modifications without protecting group strategies.

PET Tracer Development via Carbamoyl Chloride Intermediates

The triphosgene-mediated synthesis of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride can be adapted to [11C]phosgene chemistry, enabling rapid production of 11C-carbamoyl chlorides and unsymmetrical ureas for positron emission tomography (PET) imaging studies .

Isoquinoline-Based Chemical Delivery Systems

Derivatives of 3,4-dihydroisoquinoline have been evaluated as brain-specific chemical delivery systems, leveraging the favorable physicochemical properties (XLogP3 = 2.3, TPSA = 20.3 Ų) of the parent scaffold for enhanced blood-brain barrier penetration [3].

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